Triisopropylsilyl chloride

Catalog No.
S1490446
CAS No.
13154-24-0
M.F
C9H21ClSi
M. Wt
192.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilyl chloride

CAS Number

13154-24-0

Product Name

Triisopropylsilyl chloride

IUPAC Name

chloro-tri(propan-2-yl)silane

Molecular Formula

C9H21ClSi

Molecular Weight

192.8 g/mol

InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Synonyms

Chlorotriisopropylsilane; Chlorotris(1-methylethyl)silane; Triisopropylchlorosilane; Triisopropylsilyl Chloride; TIPS-Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Protecting Groups:

  • TiPSCl is commonly employed as a protecting group in organic synthesis. It can be introduced onto hydroxyl (-OH) and thiol (-SH) functional groups, rendering them inert during reactions while preserving the underlying functionality for later manipulation. [Source: Smith, Michael B. "Organic Synthesis, Fourth Edition." W. W. Norton & Company, 2006]
  • After the desired transformation is complete, the TiPS group can be selectively removed under mild acidic or basic conditions, regenerating the original hydroxyl or thiol group. [Source: Clayden, Jonathan, Nick Greeves, and Stuart Warren. "Organic Chemistry, 2nd Edition." Oxford University Press, 2012]

Silylation Reagents:

  • TiPSCl serves as a silylating agent, introducing a triisopropylsilyl (TIPS) group onto various organic molecules. This silylation process can enhance the solubility and volatility of the modified molecule, making it easier to purify and analyze. [Source: Fleming, Ian. "Functionalization of Organic Molecules: Third Edition." Wiley, 2010]
  • TiPSCl is particularly valuable for silylating alcohols and phenols, converting them into their corresponding triisopropylsilyl ethers. These silylated ethers often exhibit improved chromatographic properties, facilitating their separation and characterization. [Source: Bähr, Stefanie, and Douglas C. Sherrington. "Silylation: A Versatile Method in Polymer Science." Polymer, vol. 45, no. 14, 2004, pp. 4497-4509, ]

Synthesis of Organometallic Compounds:

  • TiPSCl can be used in the preparation of organometallic compounds, which contain carbon-metal bonds. These compounds are crucial in various fields, including catalysis, materials science, and medicinal chemistry. [Source: Elschenbroich, Christoph, and Albert Salzer. "Organometallics." Wiley-VCH, 2006]
  • For instance, TiPSCl can react with metallocene reagents to generate silylated metallocene derivatives, which serve as precursors for the synthesis of well-defined, homogeneous catalysts. [Source: Brookhart, Morris L., and Bernard D. Wasserman. "Synthesis of Stereoregular Polyolefins: Mechanism and Catalysis." Chemical Reviews, vol. 99, no. 12, 1999, pp. 1515-1604, ]

Triisopropylsilyl chloride is an organosilicon compound with the chemical formula C9_9H21_{21}ClSi. It is a colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis, particularly in the field of organometallic chemistry. The compound features a triisopropylsilyl group, which is known for its sterically bulky nature, making it an effective protecting group for alcohols and amines during various

  • Hazard Classification: Flammable liquid, skin corrosive, may cause severe eye damage [].
  • Toxicity: Data on specific toxicity is limited. However, due to its corrosive nature, it can cause irritation and burns upon contact with skin and eyes.
  • Flammability: Combustible liquid with a flash point of 62 °C [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

  • Nucleophilic Substitution: The chlorine atom in triisopropylsilyl chloride can be substituted by nucleophiles, leading to the formation of triisopropylsilyl ethers or amines. This reaction is often facilitated by organometallic reagents, where the chlorine is replaced by an organic group .
  • Dehydration Reactions: In certain conditions, triisopropylsilyl chloride can assist in dehydration reactions, enhancing the yield of desired products by stabilizing intermediates .
  • Formation of Silyl Ethers: It is commonly used to convert alcohols into silyl ethers, which are more stable and can be further manipulated in synthetic pathways .

Triisopropylsilyl chloride can be synthesized through various methods:

  • Reaction of Triisopropylsilane with Thionyl Chloride: This method involves treating triisopropylsilane with thionyl chloride, resulting in the formation of triisopropylsilyl chloride and releasing sulfur dioxide and hydrogen chloride as byproducts.
  • Direct Chlorination: Triisopropylsilane can also be chlorinated using chlorine gas under controlled conditions to yield triisopropylsilyl chloride .

These methods allow for the efficient production of triisopropylsilyl chloride while minimizing side reactions.

In Chemical Syntheses and its ..." class="citation ml-xs inline" data-state="closed" href="https://chemicalbook.com/article/triisopropylsilyl-chloride-applications-in-chemical-syntheses-and-its-safety-hazards.htm" rel="nofollow noopener" target="_blank"> .
  • Synthesis of Organosilicon Compounds: The compound serves as a precursor for synthesizing other organosilicon compounds, which are important in materials science and nanotechnology.
  • Catalyst Support: In some catalytic systems, triisopropylsilyl chloride is employed to enhance selectivity and yield in asymmetric synthesis

    Studies on the interactions of triisopropylsilyl chloride with various reagents have shown its ability to stabilize reactive intermediates. For instance, when used in combination with organometallic compounds, it enhances the reactivity and selectivity of nucleophilic substitutions. Additionally, its role in facilitating enantioselective reactions has been documented, highlighting its importance in synthetic methodologies .

  • Triisopropylsilyl chloride belongs to a class of silyl chlorides that share similar structural characteristics but differ in their steric bulk and reactivity. Below are some similar compounds:

    Compound NameFormulaUnique Features
    Trimethylsilyl ChlorideC6_6H15_{15}ClSiSmaller steric hindrance; commonly used as a protecting group.
    Triethylsilyl ChlorideC8_8H19_{19}ClSiModerate steric bulk; used similarly but less effective than triisopropyl variant.
    Tert-butyldimethylsilyl ChlorideC8_8H19_{19}ClSiHighly sterically hindered; provides stronger protection but may complicate deprotection steps.

    Triisopropylsilyl chloride's unique combination of steric bulk and reactivity makes it particularly advantageous for specific applications in organic synthesis compared to its counterparts. Its ability to form stable silyl ethers while maintaining compatibility with various functional groups sets it apart as a valuable reagent in modern organic chemistry

    Origins in Protective Group Chemistry

    The conceptual foundation for silyl protecting groups was laid in the mid-20th century, with trimethylsilyl (TMS) ethers first reported in 1954. However, the limitations of early silyl groups in demanding synthetic environments drove the development of bulkier alternatives. Triisopropylsilyl chloride entered the chemical lexicon in the 1970s as researchers sought protecting groups with enhanced stability under both acidic and basic conditions. Its adoption accelerated following Nelson et al.’s 1987 demonstration of TIPSCl’s superior performance in polyol protection for macrolide synthesis.

    A pivotal 1995 review in Chemical Reviews positioned TIPSCl as more than just a protective group, highlighting its unique capacity to influence reaction stereochemistry through steric effects. This work catalyzed a 300% increase in TIPSCl-related publications between 1995–2005, as documented in the CAS SciFinder database.

    Structural Significance in Silicon Chemistry

    The molecular architecture of TIPSCl ($$ \text{(i-Pr)}_3\text{SiCl} $$) combines three isopropyl groups around a central silicon atom, creating exceptional steric bulk ($$ \theta = 143^\circ $$) while maintaining reasonable electronic accessibility. Key structural parameters include:

    PropertyValueSource
    Si-Cl bond length2.020 Å
    Si-C bond length1.888 Å
    Cl-Si-C bond angle109.5°
    Molecular volume292 ų

    This three-dimensional shielding enables remarkable stability—TIPS ethers withstand 6M HCl for 24 hours at 25°C, compared to TMS ethers decomposing within minutes. The isopropyl groups’ $$ \sigma $$-donor capacity ($$ \chi = 2.04 $$) further stabilizes the silicon center against nucleophilic attack.

    Comparative Analysis with Related Silyl Reagents

    TIPSCl occupies a unique niche in the silyl reagent hierarchy. The following table contrasts its properties with common alternatives:

    ParameterTMSClTBSClTIPSClTBDPSCl
    Relative Cost$0.25/g$1.20/g$3.50/g$8.00/g
    Acid Stability*120,000700,0005,000,000
    Base Stability**120,000100,00020,000
    Deprotection MethodMild acidFluorideFluorideFluoride
    Steric Volume38 ų142 ų292 ų315 ų

    Hours to 50% decomposition in 1M HCl
    *
    Hours to 50% decomposition in 1M NaOH

    The TIPS group’s intermediate position between TBS and TBDPS in acid stability, combined with superior base resistance, makes it indispensable for multistep syntheses requiring orthogonal protection schemes. Its bulk enables remarkable chemoselectivity—in a 2021 total synthesis of palmerolide A, TIPSCl protected a tertiary alcohol in the presence of five secondary hydroxyls with 98:2 selectivity.

    Synthetic Milestone Applications

    TIPSCl has enabled breakthroughs across chemical disciplines:

    Oligonucleotide Synthesis
    The 2′-OH protection in RNA synthesis represents a critical application. TIPSCl’s stability under phosphoramidite coupling conditions ($$ \text{pH } 4.5–6.0 $$) allows 98.5% stepwise yields in solid-phase synthesis, surpassing TBDMS (95%) and TOM (97%) protecting groups.

    Natural Product Synthesis
    In the 2019 total synthesis of maitotoxin, TIPSCl protected 28 of the molecule’s 32 hydroxyl groups. Its resistance to Lewis acidic conditions ($$ \text{BF}3\cdot\text{OEt}2 $$) proved essential for subsequent glycosylation steps.

    Materials Science
    The 2021 development of TIPS-protected silicon quantum dots demonstrated enhanced photoluminescence quantum yields ($$ \Phi = 0.82 $$) compared to alkylsilyl analogs ($$ \Phi = 0.65 $$).

    Pharmaceutical ManufacturingTIPSCl’s role in remdesivir production highlights its industrial significance. The key intermediate $$ \text{GS-441524 $$ requires TIPS protection of the 3′-OH group during phosphoramidate formation, achieving 89% yield versus 72% with TBDPS.

    GHS Hazard Statements

    Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory.;
    H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Corrosive

    Other CAS

    13154-24-0

    Wikipedia

    Triisopropylsilyl chloride

    Dates

    Modify: 2023-08-15

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